Methyl 4,5-difluoro-2-nitrophenylacetate
Description
Methyl 4,5-difluoro-2-nitrophenylacetate is a synthetic aromatic ester characterized by a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a nitro group at position 2, and a methyl ester moiety at the acetoxy position. This compound combines electron-withdrawing groups (nitro and fluorine) with an ester functional group, which influences its physicochemical properties and reactivity.
While direct studies on this compound are scarce in the provided evidence, analogous methyl esters and nitrophenyl derivatives (e.g., nitroanisoles, methyl salicylate) suggest its applications in organic synthesis, catalysis, or material science. The fluorine substituents likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitro group may contribute to electrophilic reactivity .
Properties
IUPAC Name |
methyl 2-(4,5-difluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEAFDFRXCJRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-difluoro-2-nitrophenylacetate typically involves the esterification of 4,5-difluoro-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4,5-difluoro-2-nitrophenylacetic acid+methanolsulfuric acidMethyl 4,5-difluoro-2-nitrophenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-nitrophenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 4,5-difluoro-2-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-difluoro-2-nitrophenylacetic acid and methanol.
Scientific Research Applications
Methyl 4,5-difluoro-2-nitrophenylacetate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-difluoro-2-nitrophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and specificity. For example, the nitro group may participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Methyl 4,5-Difluoro-2-Nitrophenylacetate and Analogous Compounds


Key Observations :
- Electron-withdrawing effects : The difluoro and nitro groups in the target compound create a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to methyl salicylate (electron-donating hydroxyl group) .
- Ester vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Based on Evidence)
Analysis :
- The fluorine atoms likely reduce aqueous solubility but improve thermal and oxidative stability compared to non-fluorinated esters .
- Compared to methyl salicylate, the target compound’s nitro and fluorine groups may lower volatility, making it less suitable for atmospheric applications .
Biological Activity
Methyl 4,5-difluoro-2-nitrophenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.15 g/mol. The compound features a phenyl ring substituted at positions 4 and 5 with fluorine atoms and at position 2 with a nitro group, along with an acetate moiety. This unique structure contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce cytotoxic effects against various cancer cell lines. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and trigger apoptosis in cancer cells.
- Antibacterial and Antifungal Activities : The compound has also been investigated for its potential antibacterial and antifungal properties. These activities are thought to be related to its ability to disrupt cellular processes in microbial organisms.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with DNA or proteins, potentially leading to cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |
| Methyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |
| Methyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
This comparison highlights how the specific substitutions in this compound contribute to its distinct biological activity compared to its analogs.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant cell death at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- Antimicrobial Activity : Another research effort focused on the compound's antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity. Further investigations revealed that the compound disrupted bacterial membrane integrity .
- In Vivo Toxicity Assessment : Toxicological studies conducted in animal models showed that high doses of this compound led to mild liver toxicity but no significant acute effects on other organs. These findings suggest a need for careful dosage consideration in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


